Aristolochene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

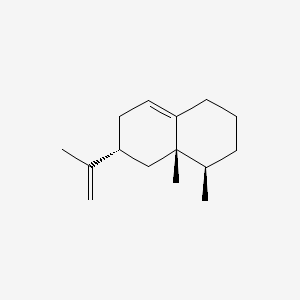

(-)-aristolochene is an aristolochene. It is an enantiomer of a (+)-aristolochene.

Applications De Recherche Scientifique

Antimicrobial Activity

Aristolochene exhibits significant antimicrobial properties. Studies have shown that it can inhibit the growth of various bacterial strains, making it a potential candidate for developing new antibiotics. For instance, Aspergillus terreus produces this compound as part of its secondary metabolites, which contribute to its antifungal activity against other competing fungi.

Anticancer Properties

Research indicates that this compound may have anticancer effects due to its ability to induce apoptosis in cancer cells. A study demonstrated that this compound can inhibit the proliferation of breast cancer cells by affecting key signaling pathways involved in cell growth and survival .

Mechanistic Insights

The mechanism of action of this compound synthase (the enzyme responsible for its production) has been elucidated through X-ray crystallography studies. These studies reveal how the enzyme catalyzes the cyclization of farnesyl diphosphate into this compound, highlighting the structural adaptations that facilitate this reaction .

Biopesticide Development

This compound's antifungal properties make it a candidate for biopesticide development. Its ability to inhibit fungal pathogens can be harnessed to protect crops from diseases caused by these organisms. Research has shown that formulations containing this compound can effectively reduce fungal infections in agricultural settings .

Plant Growth Regulation

Certain sesquiterpenes, including this compound, have been identified as plant growth regulators. They can influence plant growth and development by modulating hormonal pathways, potentially leading to enhanced crop yields and resilience against environmental stresses .

| Application | Description | Source |

|---|---|---|

| Biopesticide Development | Protects crops from fungal pathogens | |

| Plant Growth Regulation | Influences hormonal pathways for improved growth |

Enzyme Studies

This compound synthase serves as a model enzyme for studying terpene biosynthesis. Its structural characteristics and catalytic mechanisms provide insights into enzyme evolution and function within the terpenoid cyclase family. This research is crucial for understanding how similar enzymes operate across different species .

Genetic Engineering

Genetic modifications aimed at enhancing the production of this compound in fungi have been explored. By manipulating genes involved in its biosynthesis, researchers aim to increase yields for both research and commercial applications .

| Application | Description | Source |

|---|---|---|

| Enzyme Studies | Provides insights into terpene biosynthesis and enzyme evolution | |

| Genetic Engineering | Enhances production through genetic modifications |

Case Study 1: Anticancer Activity

A study published in 2020 investigated the effects of this compound on MCF-7 breast cancer cells. The results indicated a significant reduction in cell viability and an increase in apoptotic markers, suggesting its potential as an anticancer agent.

Case Study 2: Biopesticide Efficacy

Research conducted on the application of this compound as a biopesticide showed promising results in field trials where treated crops exhibited lower levels of fungal infections compared to untreated controls.

Propriétés

Numéro CAS |

26620-71-3 |

|---|---|

Formule moléculaire |

C15H24 |

Poids moléculaire |

204.35 g/mol |

Nom IUPAC |

(4R,4aS,6R)-4,4a-dimethyl-6-prop-1-en-2-yl-2,3,4,5,6,7-hexahydro-1H-naphthalene |

InChI |

InChI=1S/C15H24/c1-11(2)13-8-9-14-7-5-6-12(3)15(14,4)10-13/h9,12-13H,1,5-8,10H2,2-4H3/t12-,13-,15+/m1/s1 |

Clé InChI |

YONHOSLUBQJXPR-NFAWXSAZSA-N |

SMILES |

CC1CCCC2=CCC(CC12C)C(=C)C |

SMILES isomérique |

C[C@@H]1CCCC2=CC[C@H](C[C@@]12C)C(=C)C |

SMILES canonique |

CC1CCCC2=CCC(CC12C)C(=C)C |

Key on ui other cas no. |

26620-71-3 |

Synonymes |

aristolochene |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.